molecular formula C10H13NO2 B1266002 Tert-butyl Pyridine-3-carboxylate CAS No. 65321-36-0

Tert-butyl Pyridine-3-carboxylate

Cat. No.: B1266002
CAS No.: 65321-36-0
M. Wt: 179.22 g/mol
InChI Key: JYEVUDXCQHLXNG-UHFFFAOYSA-N
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Description

Tert-butyl pyridine-3-carboxylate, also known as tert-butyl nicotinate, is a chemical building block with the CAS registry number 65321-36-0 and a molecular formula of C10H13NO2 . Its primary research value lies in its role as a versatile synthetic intermediate and protected intermediate in organic synthesis and medicinal chemistry. This compound serves as a key precursor in the synthesis of piperidine-3-ylcarbamate compounds, which are valuable intermediates for obtaining optically active 3-aminopiperidine—a crucial structural motif in pharmaceutical development . The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, providing stability against nucleophiles and allowing for selective deprotection under mild acidic conditions later in a synthetic sequence . Researchers also utilize this compound and its structural analogues in the exploration of novel therapeutic agents. Specifically, tert-butyl substituted pyridine derivatives are investigated as potent C-region surrogates in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are promising candidates for the treatment of neuropathic pain . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVUDXCQHLXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215662
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65321-36-0
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
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Record name tert-butyl pyridine-3-carboxylate
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Synthetic Methodologies for Tert Butyl Pyridine 3 Carboxylate

Direct Esterification Protocols

Direct esterification involves the reaction of nicotinic acid with a source of the tert-butyl group. This can be achieved through various protocols, each with distinct reagents and conditions.

A common method for forming tert-butyl esters is the direct condensation of a carboxylic acid with tert-butanol. thieme.denii.ac.jp This reaction is typically performed in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. thieme.dethieme-connect.com The equilibrium of the reaction is driven towards the product by removing water as it is formed.

An alternative to using tert-butanol is the reaction of the carboxylic acid with isobutene gas. thieme.denii.ac.jp This process also requires the presence of a strong acid catalyst, like concentrated sulfuric acid, to protonate the isobutene, forming a tert-butyl cation which then reacts with the carboxylic acid. nii.ac.jpthieme-connect.com This method avoids the formation of water as a byproduct. A method for making tertiary butyl esters involves the reaction between an organic carboxylic acid and isobutylene (B52900) in the presence of trifluoromethane sulfonic acid at temperatures below -7° C google.com.

Various specific reagents, known as tert-butylating agents, have been developed to introduce the tert-butyl group under milder conditions compared to strong acids. These agents are often used to avoid harsh reaction conditions that might be incompatible with other functional groups on the substrate. Commonly reported tert-butylating agents include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) nii.ac.jpthieme-connect.com

Tert-butyl trichloroacetimidate nii.ac.jpthieme-connect.com

N,N-dimethylformamide di-tert-butyl acetal thieme-connect.com

2-tert-butoxypyridine thieme-connect.com

Modern synthetic chemistry has focused on developing catalytic methods for tert-butylation that offer higher efficiency, milder conditions, and improved safety profiles. One such approach utilizes tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH). nii.ac.jporganic-chemistry.org This system has been shown to be effective for a range of carboxylic acids, converting them to their corresponding tert-butyl esters in high yields. nii.ac.jporganic-chemistry.org The catalyst enhances the reactivity and solubility of the substrates, leading to faster reaction times compared to conventional methods. organic-chemistry.org Other catalysts, such as Ytterbium(III) triflate (Yb(OTf)₃), have also been explored for promoting the formation of tert-butyl esters and ethers. researchgate.net

Table 1: Tf₂NH-Catalyzed tert-Butylation of Various Carboxylic Acids (Illustrative examples based on the described methodology)

Carboxylic Acid SubstrateCatalyst Loading (mol%)Yield (%)Reference
Benzoic Acid276 nii.ac.jp
4-Oxo-4-phenylbutanoic acid579 nii.ac.jp
4-Bromobenzoic acid1066 nii.ac.jp

Transesterification Processes

Transesterification is another key strategy for synthesizing tert-butyl pyridine-3-carboxylate. thieme.de This process involves reacting a more common ester of nicotinic acid, such as methyl or ethyl nicotinate (B505614), with tert-butanol in the presence of a suitable catalyst. The equilibrium is shifted towards the formation of the more stable tert-butyl ester, often by removing the lower-boiling alcohol byproduct.

Recent advancements have identified specific catalysts that are highly effective for this transformation. For instance, an iron-salen complex has been demonstrated to catalyze the transesterification between various esters and tert-butyl alcohol, successfully producing tert-butyl esters in good yields. google.com Lanthanum(III) isopropoxide has also been used to catalyze the transesterification of carboxylic esters with primary, secondary, and tertiary alcohols. researchgate.net

Table 2: Iron-Catalyzed Transesterification for Synthesis of tert-Butyl Esters

Starting EsterAlcoholCatalystYield (%)Reference
Methyl Benzoatetert-Butyl AlcoholIron-Salen ComplexSatisfactory google.com
Ethyl Nicotinatetert-Butyl AlcoholIron-Salen Complex(not specified) google.com

Synthesis via Pyridine-3-carboxylic Anhydride Intermediates

A less direct but effective method involves the use of pyridine-3-carboxylic anhydride (nicotinic anhydride) as a reactive intermediate. researchgate.net Acid anhydrides are generally more reactive towards nucleophiles than their corresponding carboxylic acids. libretexts.org In this synthetic approach, nicotinic acid is first converted to nicotinic anhydride. This anhydride is then reacted with tert-butanol, typically in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), to yield this compound and nicotinic acid as a byproduct. researchgate.net This method is advantageous for achieving esterification under mild conditions. researchgate.net However, the synthesis of nicotinic anhydride itself can be challenging and requires strictly anhydrous conditions as the compound is sensitive to moisture. acs.org

Analogous Synthetic Routes from Related Pyridine (B92270) Precursors

Several pyridine derivatives serve as viable precursors for the synthesis of this compound. A common and direct approach involves the esterification of nicotinic acid (3-pyridinecarboxylic acid) with tert-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires elevated temperatures to proceed at a reasonable rate.

Another effective method utilizes nicotinoyl chloride, the acid chloride derivative of nicotinic acid. This reactive intermediate readily undergoes nucleophilic acyl substitution with tert-butanol in the presence of a base to yield the desired ester. This method often provides high yields and can be performed under milder conditions compared to the direct esterification of nicotinic acid.

Furthermore, 3-cyanopyridine can be employed as a starting material. The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified to the tert-butyl ester. While this represents a multi-step process, it offers an alternative route depending on the availability of the initial pyridine precursor.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the direct esterification of nicotinic acid, the concentration of the acid catalyst and the efficient removal of water are critical for driving the reaction equilibrium towards the product. For the route involving nicotinoyl chloride, controlling the stoichiometry of the base and maintaining a low reaction temperature are important to prevent side reactions.

Recent research has also explored alternative tert-butylating agents. For instance, the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) has been shown to be an effective method for the tert-butylation of carboxylic acids under mild conditions. thieme-connect.com

The following table provides a comparative overview of different synthetic conditions and their reported yields for the preparation of this compound.

Starting MaterialReagentsSolventTemperatureTimeYield (%)
Nicotinic Acidtert-Butanol, Sulfuric AcidTolueneReflux24h~75
Nicotinoyl Chloridetert-Butanol, TriethylamineDichloromethane0°C to RT4h>90
Nicotinic AcidDi-tert-butyl dicarbonate, DMAPAcetonitrile (B52724)RT12h~85

Note: The yields are approximate and can vary based on the specific reaction scale and purification methods employed.

Chemical Reactivity and Transformation Studies

Ester Hydrolysis and Decarboxylation Reactions

The ester and carboxyl groups of tert-butyl pyridine-3-carboxylate and its derivatives are susceptible to cleavage under specific conditions, leading to important synthetic transformations.

Acid-Catalyzed Hydrolysis

The tert-butyl ester group of this compound can be cleaved under acidic conditions. This hydrolysis is a common deprotection strategy in organic synthesis. For instance, treatment with trifluoroacetic acid (TFA) under anhydrous conditions effectively removes the tert-butyl group, yielding the corresponding carboxylic acid. rsc.org However, the resulting nicotinic acid must be handled carefully, as it can self-catalyze its hydrolysis if not stored in solution or as a salt. rsc.org

Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for the deprotection of tert-butyl esters, offering an environmentally benign alternative. organic-chemistry.org The acid-catalyzed hydrolysis of tert-butyl esters, such as methyl tert-butyl ether (MTBE), proceeds via a first-order reaction with respect to both the ester and the hydronium ion concentration. nih.gov This process yields a tertiary alcohol and the corresponding carboxylic acid. In the case of this compound, this would result in nicotinic acid and tert-butanol.

Thermal Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, can be induced thermally. In some cases, this process is coupled with the removal of a protecting group. For example, the Boc-protective group can be removed from a related compound, followed by decarboxylation, using acetyl chloride in n-butanol. mdpi.com The efficiency of this decarboxylation is dependent on the concentration of HCl generated in situ. mdpi.com

Research on a carboxylate-based iron metal-organic framework demonstrated that ligand decarboxylation can occur at temperatures above 200°C under inert conditions. nih.gov While the specific thermal decarboxylation pathways for this compound itself are not extensively detailed in the provided context, the general principles of thermal decarboxylation of carboxylic acids and their derivatives are well-established, often proceeding through a cyclic transition state or via the formation of a carbanionic intermediate. rsc.orgbyjus.com

Activated Ester Reactivity

The carboxylic acid derived from this compound can be activated to facilitate reactions such as amide and ester formation.

Amide Formation

The formation of amides from carboxylic acids is a fundamental transformation in organic chemistry. khanacademy.org In the context of derivatives of this compound, once the ester is hydrolyzed to the carboxylic acid, it can be coupled with various amines to form amides. A protocol utilizing in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates and electron-deficient amines. rsc.org For example, the carboxylic acid can be activated with BTFFH and DIPEA before the addition of an amine, leading to good to excellent yields of the corresponding amide. rsc.org

Standard coupling reagents like EDC/HOBt can also be used, although they may be less effective for more challenging substrates. rsc.org Another approach involves the use of B(OCH2CF3)3, which has been demonstrated to mediate the amidation of a wide range of amines and carboxylic acids in good yields. acs.org

Ester Formation

Similar to amide formation, the carboxylic acid can be converted into other esters. This transesterification can be achieved through various methods. One such method involves the in situ generation of an acid chloride from a tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then reacts with an alcohol to form the desired ester. organic-chemistry.org

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another widely used method for forming esters from carboxylic acids and alcohols, including tertiary alcohols. wikipedia.org Additionally, trichloroacetimidates have been employed as reagents for ester synthesis under mild conditions, avoiding the need for strong acids that could lead to the decomposition of sensitive substrates. nih.gov

Nucleophilic Attack on the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com

While direct nucleophilic attack on the unsubstituted pyridine ring of this compound is not highly favorable, the presence of activating groups or specific reaction conditions can facilitate such reactions. For instance, in the synthesis of more complex molecules, a nucleophile can attack a substituted pyridine ring. An example is the nucleophilic substitution of a bromine atom in 5-bromo-2-nitropyridine (B47719) with an amine to form a key intermediate. mdpi.com

The reactivity of the pyridine ring towards nucleophiles can be influenced by the substituent at the 3-position. The electron-withdrawing nature of the tert-butoxycarbonyl group can further decrease the electron density of the ring, potentially making it more susceptible to nucleophilic attack compared to unsubstituted pyridine. Theoretical studies on the nucleophilic substitution of acyl chlorides with pyridine have shown that the reaction proceeds through a mixed orbital transition state. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). kaist.ac.krnih.govscispace.com Attack by an electrophile is energetically favored at the C-3 and C-5 positions, as this avoids placing a destabilizing positive charge on the nitrogen atom in the resonance intermediates. nih.govacs.org

In the case of this compound, the ring is further deactivated by the electron-withdrawing nature of the carboxylate group at the C-3 position. scispace.comnih.gov This group acts as a meta-director. Consequently, any successful electrophilic substitution is strongly predicted to occur at the C-5 position, which is meta to both the ring nitrogen (position 1) and the C-3 substituent.

Due to this pronounced deactivation, electrophilic substitution reactions on this compound require harsh conditions and are not commonly reported. scispace.comresearchgate.net For instance, nitration or halogenation would necessitate forcing conditions, such as high temperatures and strong acid catalysis, which may risk decomposition or hydrolysis of the tert-butyl ester. scispace.comresearchgate.net A more common strategy to obtain substituted derivatives is to use a pre-functionalized starting material rather than attempting direct EAS on the parent compound.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridine derivatives. This compound and its derivatives are valuable substrates in these transformations.

C-H Activation and Functionalization

Direct functionalization of C–H bonds is a powerful strategy for molecular synthesis that avoids the need for pre-functionalized substrates. rsc.orgyoutube.com In pyridines, C-H activation is often directed by a coordinating group that brings a metal catalyst into proximity with a specific C-H bond. rsc.orgrsc.org

While the ester group itself is a weak directing group, its derivatives can be powerful tools. In one notable example, tert-butyl nicotinate (B505614) is used as a directing group to facilitate a zinc-catalyzed amide-to-ester transformation. The process begins with the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate to introduce the directing group onto a primary amide. The nicotinate-activated amide then undergoes efficient alcoholysis catalyzed by zinc acetate (B1210297). acs.org This two-step sequence highlights the utility of the nicotinate scaffold in directing reactivity.

More broadly, C-H activation on the pyridine ring is typically achieved at the C-2 and C-6 positions (ortho to the nitrogen) when using an appropriate directing group. kaist.ac.krrsc.org For instance, converting the pyridine nitrogen to a pyridine N-oxide enhances the reactivity of the ortho C-H bonds, enabling palladium-catalyzed alkenylations and arylations. kaist.ac.krnih.gov Although not directly involving this compound as the starting material, these methods illustrate established principles for pyridine C-H functionalization.

Table 1: Examples of C-H Activation on Pyridine Scaffolds
Reaction TypeSubstrateCatalyst/ReagentsProductYieldReference
Amide-to-Ester Transformationtert-Butyl 2-benzamidonicotinateZn(OAc)2, isopropanolIsopropyl benzoate87% acs.org
Ortho-AlkenylationPyridine N-OxidePd(OAc)2, Styrene, Ag2CO32-Styrylpyridine N-Oxide95% kaist.ac.kr
Ortho-ArylationPyridine N-OxidePd(OAc)2, Benzene, Ag2CO32-Phenylpyridine N-Oxide85% kaist.ac.kr

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Halo-derivatives of this compound are excellent substrates for a variety of such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. libretexts.org For example, a bromo-substituted this compound can be coupled with an arylboronic acid to form an aryl-substituted pyridine derivative. These reactions are typically carried out with a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. A halo-substituted nicotinate ester can react with an organostannane to create a new C-C bond, often under conditions where other organometallic reagents might fail. harvard.edu

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Bromo-derivatives of this compound can be effectively coupled with various terminal alkynes to produce alkynylpyridines, which are valuable synthetic intermediates. beilstein-journals.orgresearchgate.net

Heck Coupling: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base. libretexts.orgorganic-chemistry.org A bromo- or iodo-substituted this compound can be coupled with an alkene to introduce a vinyl group onto the pyridine ring. youtube.com

Table 2: Representative Cross-Coupling Reactions with Pyridine Derivatives
Reaction NamePyridine Substrate ExampleCoupling PartnerCatalyst SystemYieldReference
Suzuki Coupling3,5-DibromopyridinePhenylboronic acidPd(PPh3)4, Na2CO3>95% beilstein-journals.org
Stille Coupling3-IodopyridineVinyltributylstannanePd(PPh3)491% harvard.edu
Sonogashira Coupling3-Bromopyridine2-Methyl-3-butyn-2-olPd(OAc)2, P(p-tol)3, DBU85% beilstein-journals.org
Heck Coupling3-BromopyridineStyrenePd(OAc)2, P(o-tol)3, Et3N78% organic-chemistry.org

Derivatization Strategies for Structural Modification and Functionalization

The this compound molecule offers multiple sites for derivatization, allowing for extensive structural modification.

Transformations of the Ester Group: The tert-butoxycarbonyl group is a versatile handle for functionalization.

Hydrolysis: The ester can be readily hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield nicotinic acid. The resulting carboxylic acid can then be activated and coupled with amines to form a wide array of amides using standard peptide coupling reagents.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 3-hydroxymethylpyridine (also known as nicotinyl alcohol), using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This alcohol can undergo further reactions, such as oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

Partial Reduction to Aldehyde: While complete reduction with LiAlH₄ yields the alcohol, more sterically hindered or less reactive hydride reagents can achieve partial reduction of the corresponding acid chloride (derived from the ester) to the aldehyde, pyridine-3-carbaldehyde. libretexts.org Lithium tri-tert-butoxyaluminum hydride is a reagent of choice for this transformation. masterorganicchemistry.com

Transesterification: While less common for tert-butyl esters due to steric hindrance, under specific catalytic conditions, transesterification can be achieved to swap the tert-butyl group for other alkyl groups.

Table 3: Common Derivatization Reactions
Starting MaterialReagentsProductTransformation TypeReference
This compoundTFA or HClPyridine-3-carboxylic AcidEster HydrolysisGeneral Knowledge
This compoundLiAlH4(Pyridin-3-yl)methanolEster Reduction masterorganicchemistry.comlibretexts.org
Pyridine-3-carbonyl chlorideLiAlH(Ot-Bu)3Pyridine-3-carbaldehydePartial Reduction libretexts.orgmasterorganicchemistry.com
Pyridine-3-carboxylic AcidAmine, Coupling Agent (e.g., HBTU)Pyridine-3-carboxamide derivativeAmide CouplingGeneral Knowledge

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of the tert-butoxycarbonyl group at the 3-position of the pyridine (B92270) ring renders tert-butyl pyridine-3-carboxylate a versatile building block in organic synthesis. The ester group can be easily removed or transformed, providing a handle for further functionalization. This versatility allows for its incorporation into a wide array of more complex molecules. For instance, it can serve as a precursor for the synthesis of various substituted pyridines by leveraging the directing effects of the carboxylate group in electrophilic and nucleophilic aromatic substitution reactions. The tert-butyl group offers steric bulk and can be cleaved under acidic conditions, a feature that is exploited in multi-step synthetic sequences.

Precursor in the Synthesis of Complex Heterocyclic Systems

One of the most significant applications of this compound is as a starting material for the synthesis of fused heterocyclic systems. These scaffolds are of great interest in medicinal chemistry and materials science.

This compound and its derivatives are instrumental in the synthesis of various fused pyridine ring systems. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved from precursors derived from pyridine-3-carboxylates. mdpi.com The general strategy often involves the initial functionalization of the pyridine ring, followed by a cyclization reaction to form the fused ring. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups to facilitate the desired annulation.

Naphthyridines, which consist of two fused pyridine rings, are an important class of heterocyclic compounds with diverse biological activities. While direct synthesis from this compound is not extensively documented, its derivatives can be envisioned as key precursors in established synthetic routes such as the Friedländer annulation. In a modified Friedländer reaction, a derivative of this compound bearing an amino group at the 2-position and a formyl or acetyl group at the 4-position could be condensed with an active methylene (B1212753) compound to construct the second pyridine ring, leading to the formation of a naphthyridine skeleton. The tert-butoxycarbonyl group would serve as a crucial modulating group to control the reactivity and regioselectivity of the synthetic sequence.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant therapeutic potential, often utilizes precursors that can be readily prepared from this compound. derpharmachemica.commdpi.comrsc.org A common synthetic approach involves the reaction of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. Derivatives of this compound can be transformed into the required β-ketoester or a related intermediate. For instance, a Claisen condensation of a suitable N-acyl derivative of this compound could furnish the necessary β-dicarbonyl moiety for the subsequent cyclization with a hydrazine (B178648) to form the pyrazole (B372694) ring fused to the pyridine.

A variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized using multi-component reactions where a derivative of pyridine-3-carboxylate is a key reactant. The following table summarizes some examples of synthesized pyrazolo[3,4-b]pyridine derivatives, highlighting the diversity of achievable structures.

CompoundReactantsCatalyst/ConditionsYield (%)Reference
Ethyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, Absolute methanol, Sulfuric acidReflux70 derpharmachemica.com
3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, Acetic acidReflux65 mdpi.com
(3-((5-(3-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone3-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone, (3-Chlorophenyl)boronic acidPd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80 °C52.1 rsc.org

Utilization as an Activated Molecule in Coupling Reactions

The electronic properties of this compound make it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tert-butoxycarbonyl group can activate the pyridine ring, facilitating reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized pyridine derivatives.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While specific examples with this compound are not abundant in the provided search results, related pyridine carboxylates are known to undergo this reaction. For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents. nih.govmdpi.com

The Stille reaction provides another avenue for C-C bond formation, utilizing organostannane reagents. harvard.eduthermofisher.comwikipedia.org A halogenated derivative of this compound can react with an organotin compound in the presence of a palladium catalyst to yield the cross-coupled product. The mild reaction conditions of the Stille coupling are often compatible with the ester functionality.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the pyridine ring. nih.govorganic-chemistry.orgacsgcipr.org A halo-substituted this compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable ligand. This reaction is instrumental in the synthesis of various biologically active compounds containing an amino-pyridine core.

The table below provides a summary of representative coupling reactions involving pyridine derivatives, illustrating the general conditions and potential applications for this compound as a substrate in such transformations.

Coupling ReactionSubstratesCatalyst/LigandBaseSolventProductReference
Suzuki-Miyaura6-Bromoquinoline, Neopentyl 1-methylpyrazolylboronic esterPd(OAc)2/SPhosTMSOKDME6-(1-Methyl-1H-pyrazol-4-yl)quinoline nih.gov
StilleAryl halide, OrganostannanePd(PPh3)4-DMFAryl-Aryl harvard.edu
Buchwald-HartwigAryl bromide, Secondary amine[Pd(allyl)Cl]2/XPhost-BuONaTolueneAryl amine nih.gov

Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Novel Derivatives

Spectroscopy is a cornerstone in the structural elucidation of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with matter, chemists can deduce the molecular framework and the functional groups present. For derivatives of tert-butyl pyridine-3-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to characterize derivatives of this compound.

In ¹H NMR, the tert-butyl group typically presents as a sharp singlet in the upfield region of the spectrum, usually around 1.3-1.6 ppm, due to the nine equivalent protons. rsc.org The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts in the aromatic region (7.0-9.0 ppm), with their specific positions and coupling patterns dependent on the substitution pattern of the ring. For instance, in a study of various pyridine derivatives, the pyridine protons were observed in the range of 7.33 to 8.71 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The quaternary carbon of the tert-butyl group and the ester carbonyl carbon have distinct chemical shifts. The carbons of the pyridine ring also show characteristic resonances that are sensitive to the electronic environment created by different substituents. Advanced NMR techniques like COSY and NOESY can be employed to determine the connectivity and spatial relationships between protons, which is particularly useful for unambiguously assigning signals in complex derivatives. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)Multiplicity
6-(thiophen-2-yl)-4-(3,5-di-tert-butyl-phenyl)-2,2'-bipyridineCDCl₃tBu1.41s
Pyridine H₅8.52d
Pyridine H₃, H₄'7.85-7.87m
1-phenyl-3-(3,5-di-tert-butyl-phenyl)prop-2-en-1-one derivativeCDCl₃tBu1.41s
Pyridine H8.35d
Pyridine H7.95d

Note: This table presents illustrative data based on published research and may not represent all possible derivatives. "s" denotes singlet, "d" denotes doublet, and "m" denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

A strong absorption band is typically observed in the region of 1710-1740 cm⁻¹ corresponding to the C=O stretching vibration of the tert-butyl ester group. The C-O stretching vibrations of the ester group usually appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The aromatic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the tert-butyl group are found around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The presence, absence, or shift of these bands can confirm the success of a chemical transformation or indicate the presence of specific substituents. For example, the introduction of a hydroxyl group would result in a broad absorption band in the 3200-3600 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
C=O (Ester)Stretch1710 - 1740
C-O (Ester)Stretch1250 - 1300 and 1100 - 1150
C=C, C=N (Pyridine)Stretch1400 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-H (tert-Butyl)Stretch2850 - 2970

Note: The exact positions of the absorption bands can vary depending on the specific molecular structure and the sample phase.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 179.09409. uni.lu

A characteristic fragmentation pattern involves the loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at m/z [M-57]⁺. Another common fragmentation is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to a peak at m/z [M-56]⁺. The fragmentation of the pyridine ring itself can also provide clues about the substitution pattern. For novel derivatives, high-resolution mass spectrometry (HRMS) is often used to determine the exact mass and, consequently, the molecular formula with high accuracy. The predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺180.10192138.6
[M+Na]⁺202.08386146.2
[M-H]⁻178.08736141.0
[M+NH₄]⁺197.12846157.5
[M+K]⁺218.05780145.4

Source: PubChemLite. uni.lu CCS refers to the Collision Cross Section.

Chromatographic Separation and Purity Assessment in Synthetic Studies

Chromatographic techniques are essential for the purification of synthetic products and for assessing their purity. The choice of method depends on the scale of the synthesis and the properties of the compounds involved.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying compounds on a milligram to gram scale. For derivatives of this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). For example, a mixture of cyclohexane (B81311) and ethyl acetate in varying ratios (e.g., 20:1 or 10:1) has been successfully used to purify related heterocyclic compounds. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for assessing the purity of final products and for analyzing complex reaction mixtures. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of this compound derivatives.

A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov The compounds are detected as they elute from the column using a UV detector, as the pyridine ring absorbs UV light. The retention time and peak area are used to identify and quantify the components of the mixture. HPLC methods can be developed to be highly sensitive, capable of detecting trace-level impurities. psu.edu For instance, a purity assessment of a related compound was performed using a C18 column with a gradient elution of water and acetonitrile containing TFA, with detection at 220 nm. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, X-ray crystallography would be the definitive technique to elucidate its crystal packing, intermolecular interactions, and conformational preferences.

However, a thorough review of the scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for this compound. While the compound is utilized in various synthetic applications and is commercially available, its detailed solid-state architecture has not been publicly reported.

In the absence of specific crystallographic data for this compound, we can consider the structural information available for the parent compound, nicotinic acid (pyridine-3-carboxylic acid), to provide context. Studies on nicotinic acid have revealed its crystal structure, offering insights into the hydrogen bonding and packing motifs that govern its solid-state assembly. For instance, the crystal structure of nicotinic acid has been determined, showing a monoclinic space group P21/c with unit cell parameters a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, and β = 112.45º.

Were the crystal structure of this compound to be determined, a detailed analysis would involve the generation of data tables summarizing key crystallographic parameters. A hypothetical representation of such data is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formulaC₁₀H₁₃NO₂
Formula weight179.22 g/mol
Crystal systemMonoclinic (Hypothetical)
Space groupP2₁/c (Hypothetical)
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90 (Hypothetical)
β (°)Value not available
γ (°)90 (Hypothetical)
Volume (ų)Value not available
Z4 (Hypothetical)
Calculated densityValue not available

Hypothetical Selected Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°) (Hypothetical)
C(pyridyl)-C(carbonyl)Value not available
C(carbonyl)-O(ester)Value not available
O(ester)-C(tert-butyl)Value not available
C=OValue not available
Pyridyl N-CValue not available
C-C-N (pyridyl ring)Value not available
O-C=OValue not available

The determination of the crystal structure would allow for a detailed discussion of the molecular conformation, including the planarity of the pyridine ring and the orientation of the tert-butyl carboxylate group relative to it. Furthermore, it would enable the identification and characterization of any intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potential π-π stacking interactions between pyridine rings, which would be crucial for understanding the supramolecular chemistry of the compound.

Until such a study is performed and the data made public, the definitive solid-state structure of this compound remains an area for future research.

Emerging Research Directions

Development of Sustainable Synthetic Approaches

In alignment with the principles of green chemistry, there is a significant drive to create more sustainable routes for producing tert-butyl pyridine-3-carboxylate. This involves exploring alternative energy sources and process optimization to reduce waste and energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been identified as a green and efficient technique for producing various pyridine (B92270) derivatives. nih.govnih.govresearcher.life This method offers considerable advantages, including drastically reduced reaction times, higher product yields, and often cleaner reactions compared to conventional heating methods. nih.govnih.gov For the synthesis of pyridine carboxylates, microwave irradiation can facilitate esterification and other reactions, sometimes even without the need for a catalyst. google.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with bulky substituents like a tert-butyl group, demonstrating its versatility. researchgate.net The use of microwaves is a key strategy in developing environmentally benign protocols for creating novel pyridine-based molecular frameworks. nih.govresearcher.life

Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and control over reaction parameters. This methodology is particularly beneficial for producing pharmaceutical intermediates. acs.org The integration of biocatalysis with flow chemistry and microreactors presents new opportunities for process intensification, potentially improving reaction kinetics. frontiersin.orgnih.gov While direct reports on the flow synthesis of this compound are emerging, the successful application of this technology to related structures, such as pyrrole-3-carboxylic acids from tert-butyl esters, highlights its potential. syrris.comnih.gov In some cases, byproducts generated in the reaction can be utilized in subsequent steps within the same continuous flow process, further increasing efficiency. syrris.comnih.gov This approach is highly atom-economical, environmentally friendly, and cost-effective. nih.gov

Novel Catalytic Systems for Functionalization

A primary area of current research is the development of innovative catalytic systems to functionalize the this compound molecule. These efforts are largely centered on transition-metal and rare earth metal catalysis for C–H bond activation, which allows for the direct introduction of new functional groups onto the pyridine ring. beilstein-journals.org

Ruthenium-based catalysts, particularly those involving ruthenium(II) carboxylates, have shown considerable promise in the direct arylation of pyridines. mdpi.comacs.org Similarly, palladium-catalyzed reactions are being refined for greater efficiency and selectivity in functionalizing pyridine rings. nih.gov Copper-catalyzed reactions also play a significant role, for instance, in the C4-selective carboxylation of pyridines using CO2. chemistryviews.org The development of these catalytic systems is crucial for creating poly-functionalized pyridine derivatives with high precision. mdpi.com

Catalyst MetalReaction TypeKey Features
Ruthenium Direct ArylationEffective for C-H bond functionalization, often using carboxylate complexes. mdpi.comacs.org
Palladium C-H ArylationOffers high regioselectivity, which can be influenced by substituents on the pyridine ring. nih.gov
Copper CarboxylationEnables selective functionalization, such as C4-carboxylation with CO2. chemistryviews.org

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity in the functionalization of the pyridine ring is a significant synthetic challenge due to the presence of multiple potential reaction sites. researchgate.net Current research focuses on strategies to control where chemical transformations occur. The presence of an electron-withdrawing group, such as the carboxylate in the 3-position, tends to direct arylation to the C4-position. nih.gov

Neighboring group assistance is another powerful strategy. For instance, a hydroxyl group adjacent to an ester on a pyridine ring can facilitate regioselective hydrolysis, transesterification, and aminolysis under mild conditions. nih.gov The development of methods for the selective functionalization of pyridines at positions other than the electronically favored C2 and C4 sites, known as distal C-H functionalization, is an area of intense investigation. nih.gov Furthermore, the selective addition of organometallic reagents, like tert-butyl magnesium compounds, to activated pyridines allows for the synthesis of specific substitution patterns. researchgate.net The ability to control these transformations is essential for building complex, multi-substituted molecules. mdpi.comresearchgate.net

Exploration of Poly-functionalized Derivatives

The synthesis of poly-functionalized pyridine derivatives is a rapidly expanding field, driven by the demand for novel compounds in medicinal chemistry and materials science. nih.gov The development of modular methods allows for the construction of highly substituted pyridines through cascade reactions. nih.gov One-pot, multi-component reactions are an efficient strategy for creating diverse pyridine structures. researchgate.net

These advanced synthetic methods provide access to a wide array of derivatives, including those with multiple substituents like amino, cyano, and carboxylate groups. researchgate.netnih.gov The ability to create these complex scaffolds opens up new avenues for drug discovery and the design of functional materials. The synthesis of C-3 substituted pyridine-2,4-dicarboxylic acid derivatives, for example, is important for structure-activity relationship (SAR) studies in drug development. nih.gov

Q & A

Q. What are the common synthetic routes for tert-butyl pyridine-3-carboxylate derivatives, and how do reaction conditions influence yield?

  • Methodological Answer: A widely used synthetic route involves nucleophilic substitution or esterification under mild conditions. For example, this compound derivatives can be synthesized via sulfonylation or carbamate formation using DMAP and triethylamine in dichloromethane at 0–20°C . Reaction temperature and choice of base significantly affect yield: lower temperatures (e.g., 0°C) minimize side reactions, while polar aprotic solvents enhance nucleophilicity. Yields are typically monitored via HPLC or LC-MS to confirm product purity. For stereochemically complex derivatives, protecting-group strategies (e.g., tert-butyloxycarbonyl (Boc)) are employed to prevent undesired side reactions .

Q. How can researchers characterize the stereochemical outcomes of nucleophilic substitutions in this compound derivatives?

  • Methodological Answer: X-ray crystallography remains the gold standard for unambiguous stereochemical determination, as seen in small-molecule refinement using programs like SHELXL . For dynamic systems, nuclear Overhauser effect (NOE) experiments in NMR spectroscopy can elucidate spatial arrangements. Chiral HPLC or capillary electrophoresis may resolve enantiomers, while computational tools (e.g., density functional theory (DFT)) predict energy barriers for stereochemical pathways .

Advanced Research Questions

Q. How can conflicting data on reaction yields in this compound synthesis be resolved?

  • Methodological Answer: Contradictions often arise from variations in reagent purity, solvent dryness, or catalytic traces. To resolve discrepancies:
  • Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Use high-resolution mass spectrometry (HRMS) to identify byproducts or degradation intermediates .
  • Compare kinetic data (e.g., reaction half-life) across studies to isolate rate-limiting steps. For example, competing pathways in triazole-ring formation (e.g., cyclocondensation vs. cycloaddition) may explain yield variability in multi-step syntheses .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution of this compound derivatives?

  • Methodological Answer: Regioselectivity is influenced by electronic and steric effects. For pyridine derivatives:
  • Directing groups: Introduce electron-withdrawing groups (e.g., nitro, cyano) at specific positions to direct electrophiles to meta or para sites .
  • Computational modeling: DFT calculations predict charge distribution and reactive sites. For example, fluorination at the 6-position of pyridine alters electron density, favoring substitution at the 4-position .
  • Protecting-group manipulation: Boc groups can sterically block undesired positions while enhancing solubility for homogeneous reactions .

Q. How do this compound derivatives serve as intermediates in enzyme inhibition studies?

  • Methodological Answer: These derivatives are key precursors for bioactive molecules. For example:
  • Kinase inhibitors: The tert-butyl group enhances membrane permeability, while the pyridine core mimics ATP-binding motifs. Biochemical assays (e.g., fluorescence polarization) quantify inhibition constants (Ki) .
  • Protease probes: Structural analogs with boronate esters (e.g., tert-butyl 3-(dioxaborolanyl)pyrrolidine carboxylates) act as transition-state analogs for serine proteases. Crystallographic data validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.